![molecular formula C11H14FN3 B1326562 N-エチル-N-[2-(5-フルオロ-1H-ベンゾイミダゾール-2-イル)エチル]アミン CAS No. 915921-45-8](/img/structure/B1326562.png)

N-エチル-N-[2-(5-フルオロ-1H-ベンゾイミダゾール-2-イル)エチル]アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

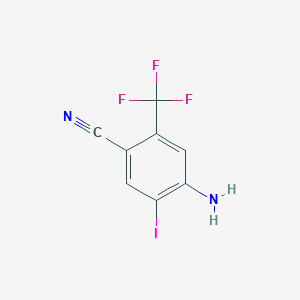

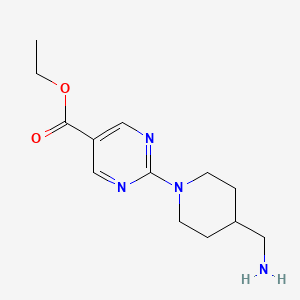

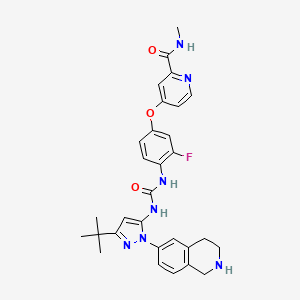

“N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine” is a chemical compound with the molecular formula C11H14FN3 and a molecular weight of 207.25 . It is intended for research use only and is not for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) . This code represents the structure of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.25 . It should be stored at room temperature .科学的研究の応用

抗菌活性

この化合物は、E. coli、K. pneumoniae、S. aureus、S. epidermidis、C. albicans、A. nigerなど、さまざまな病原体に対して、強力なin vitro抗菌活性を示しています。これらの生物の最小発育阻止濃度(MIC)は、9〜19μg/mLの範囲です .

プロテオミクス研究

N-エチル-N-[2-(5-フルオロ-1H-ベンゾイミダゾール-2-イル)エチル]アミン: は、プロテオミクス研究においても、専門製品として使用されています。プロテオミクスは、タンパク質の大規模な研究、特にタンパク質の構造と機能に関する研究です .

有機エレクトロニクス

化学の分野では、この化合物のようなベンゾイミダゾール誘導体は、有機半導体のn型ドーパントとして使用されています。それらは、特に有機および印刷エレクトロニクスにおいて有用であり、有機薄膜トランジスタ(OTFT)の開発に貢献しています .

抗腫瘍の可能性

ベンゾイミダゾール誘導体の合成を、その抗腫瘍の可能性について研究しています。これらの化合物は、異なる癌細胞株に対して評価され、その有効性が評価されています .

Safety and Hazards

生化学分析

Biochemical Properties

N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting various metabolic pathways. For instance, benzimidazole derivatives have been shown to inhibit microtubule polymerization, which is crucial for cell division . This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Cellular Effects

N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound can modulate the activity of various transcription factors, leading to changes in gene expression that promote cell death and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions lead to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, where it exerts its effects . The distribution of the compound within the body can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is crucial for its ability to inhibit microtubule polymerization and disrupt cellular processes. Additionally, post-translational modifications and targeting signals can direct the compound to specific compartments or organelles, influencing its activity and function.

特性

IUPAC Name |

N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQCOAYHCQSXPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC2=C(N1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249149 |

Source

|

| Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-45-8 |

Source

|

| Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-6-fluoro-1H-benzimidazole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)